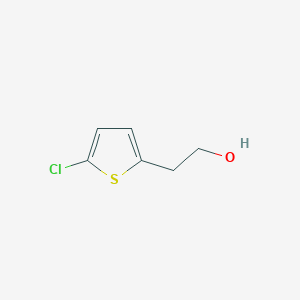
2-(5-Chloro-2-thienyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Chloro-2-thienyl)ethanol is a chemical compound that belongs to the family of thienyl compounds. It is a white crystalline solid that is soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic properties.
作用机制
The mechanism of action of 2-(5-Chloro-2-thienyl)ethanol is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways. For instance, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of MMP-9.
实验室实验的优点和局限性
One of the advantages of using 2-(5-Chloro-2-thienyl)ethanol in lab experiments is its potential therapeutic properties. This compound has been found to possess anti-inflammatory, analgesic, and anti-cancer activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of 2-(5-Chloro-2-thienyl)ethanol. One of the potential areas of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic targets. Furthermore, the anti-cancer properties of this compound need to be further explored to determine its efficacy in different types of cancer. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its suitability for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and anti-cancer activities and has been shown to inhibit the NF-κB and PI3K/Akt/mTOR signaling pathways. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic targets. Additionally, the development of novel drug formulations and evaluation of safety and toxicity are crucial for its clinical use.
合成方法
The synthesis of 2-(5-Chloro-2-thienyl)ethanol can be achieved through various methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 5-chloro-2-thiophenecarbonyl chloride. This intermediate is then reacted with ethylene oxide in the presence of a base to form this compound. Another method involves the reaction of 2-thiophenecarboxaldehyde with ethylene oxide in the presence of a base to form the desired compound.
科学研究应用
2-(5-Chloro-2-thienyl)ethanol has been studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and anti-cancer activities. In a study conducted by Wu et al., this compound was found to inhibit the growth of human breast cancer cells by inducing apoptosis. Another study by Zhang et al. demonstrated the anti-inflammatory properties of this compound by inhibiting the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
属性
IUPAC Name |
2-(5-chlorothiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClOS/c7-6-2-1-5(9-6)3-4-8/h1-2,8H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPYIDHZXPSZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

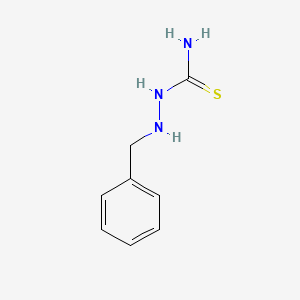
![7-(4-ethylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2729788.png)
![(2,5-Dimethylfuran-3-yl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2729789.png)
![N,N-diethyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2729791.png)

![2-O-Tert-butyl 3-O-ethyl (1S,3S,4S,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate;hydrochloride](/img/structure/B2729793.png)
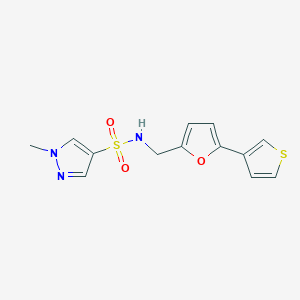
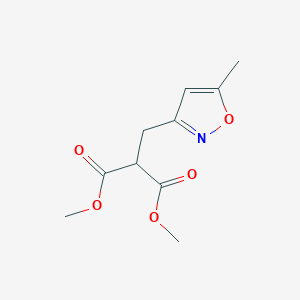
amino}-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2729796.png)
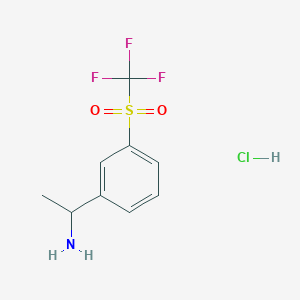

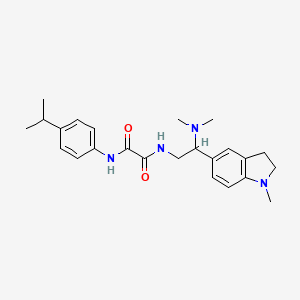
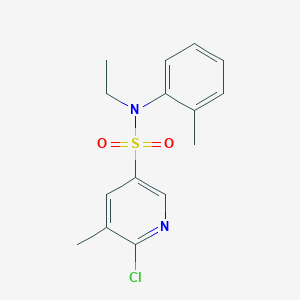
![2-[3-Oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)